

A Comparative Guide to the Enantioselectivity of G12Di-1 Covalent Modification

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Compound of Interest

Compound Name: (RS)-G12Di-1

Cat. No.: B12370193

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This guide provides a detailed comparison of the enantioselectivity of G12Di-1, a covalent inhibitor targeting the KRAS G12D mutation, with other alternative inhibitors. Experimental data, detailed protocols, and visual diagrams of relevant pathways and workflows are presented to offer a comprehensive resource for researchers in the field of targeted cancer therapy.

Executive Summary

The development of covalent inhibitors for KRAS G12D, a prevalent oncogenic mutation, represents a significant challenge in cancer drug discovery. G12Di-1, a malolactone-based electrophile, demonstrates enantioselective covalent modification of the mutant aspartate-12 residue. This guide summarizes the available quantitative data, comparing the reactivity of G12Di-1 enantiomers and benchmarking them against other covalent and non-covalent KRAS G12D inhibitors. The provided experimental protocols and pathway diagrams aim to facilitate further research and development in this critical area.

Data Presentation: Quantitative Comparison of KRAS G12D Inhibitors

The following tables summarize the key quantitative data for G12Di-1 and its alternatives. It is important to note that specific kinetic data for the individual enantiomers of G12Di-1 were not

publicly available. Therefore, data for a closely related and highly potent analog, referred to as (R)-7 in the literature, is used as a surrogate to illustrate the enantioselectivity.[1]

Inhibitor	Enantiomer	Mechanism	$k_{\text{inact}}/K_{\text{I}}$ ($\text{M}^{-1}\text{s}^{-1}$)	IC_{50} (nM)	Binding Affinity (K_{d} , nM)	Cellular Activity
G12Di-1 Analog ((R)-7)	(R)	Covalent	11,000[1]	-	-	Potent and mutant-selective cellular activity[1]
G12Di-1 Analog	(S)	Covalent	Significantly less reactive than (R)-enantiomer	-	-	-
RMC-9805	N/A	Covalent (molecular glue)	102	-	-	Induces apoptosis in KRAS G12D xenograft tumors
MRTX1133	N/A	Non-covalent	N/A	2 (pERK inhibition) [2], 6 (viability)[2]	0.2[2]	Potent in vitro and in vivo antitumor efficacy[3]

Note: The $k_{\text{inact}}/K_{\text{I}}$ value for the G12Di-1 analog (R)-7 is for the reaction with K-Ras(G12D)•GDP.[1] The IC_{50} and K_{d} values for MRTX1133 are against KRAS G12D.

Experimental Protocols

Determination of Enantioselectivity by Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the enantiomers of G12Di-1 or its analogs.

Methodology:

- **Column:** A chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralcel OD-H, Chiralpak AD), is used. The selection of the specific CSP is empirical and may require screening of different columns.
- **Mobile Phase:** A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is typically used for normal-phase chromatography. The ratio of the solvents is optimized to achieve baseline separation of the enantiomers. For basic compounds, a small amount of an amine modifier (e.g., diethylamine) may be added, while for acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) can be used.
- **Flow Rate:** A typical flow rate is 1 mL/min.
- **Detection:** UV detection at a wavelength where the compound has maximum absorbance.
- **Sample Preparation:** The racemic mixture of G12Di-1 is dissolved in the mobile phase.
- **Analysis:** The sample is injected onto the column, and the retention times of the two enantiomers are recorded. The enantiomeric excess (e.e.) or enantiomeric ratio (e.r.) can be calculated from the peak areas of the two enantiomers.

Kinetic Analysis of Covalent Modification by Mass Spectrometry (MS)

Objective: To determine the second-order rate constant ($k_{\text{inact}}/K_{\text{I}}$) for the covalent reaction between an inhibitor and KRAS G12D.

Methodology:

- **Reaction Setup:** Recombinant KRAS G12D protein is incubated with various concentrations of the covalent inhibitor at a constant temperature (e.g., 37°C). Aliquots are taken at different

time points.

- Quenching: The reaction is quenched at each time point, for example, by adding a solution that denatures the protein and stops the reaction (e.g., formic acid).
- LC-MS Analysis: The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS).
 - Intact Protein Analysis: The mass of the unmodified and modified KRAS G12D protein is measured. The percentage of modified protein over time is determined by the relative abundance of the two species.
 - Peptide Mapping: The protein can be digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS to identify the specific site of covalent modification.
- Data Analysis: The observed rate of modification (k_{obs}) is determined for each inhibitor concentration by fitting the percentage of modification versus time to a first-order equation. The $k_{\text{inact}}/K_{\text{I}}$ value is then calculated by plotting k_{obs} against the inhibitor concentration and fitting the data to the Michaelis-Menten equation for covalent inhibitors.^[4]

Cellular Activity Assays

Objective: To assess the inhibitory effect of the compounds on KRAS G12D-driven signaling and cell proliferation.

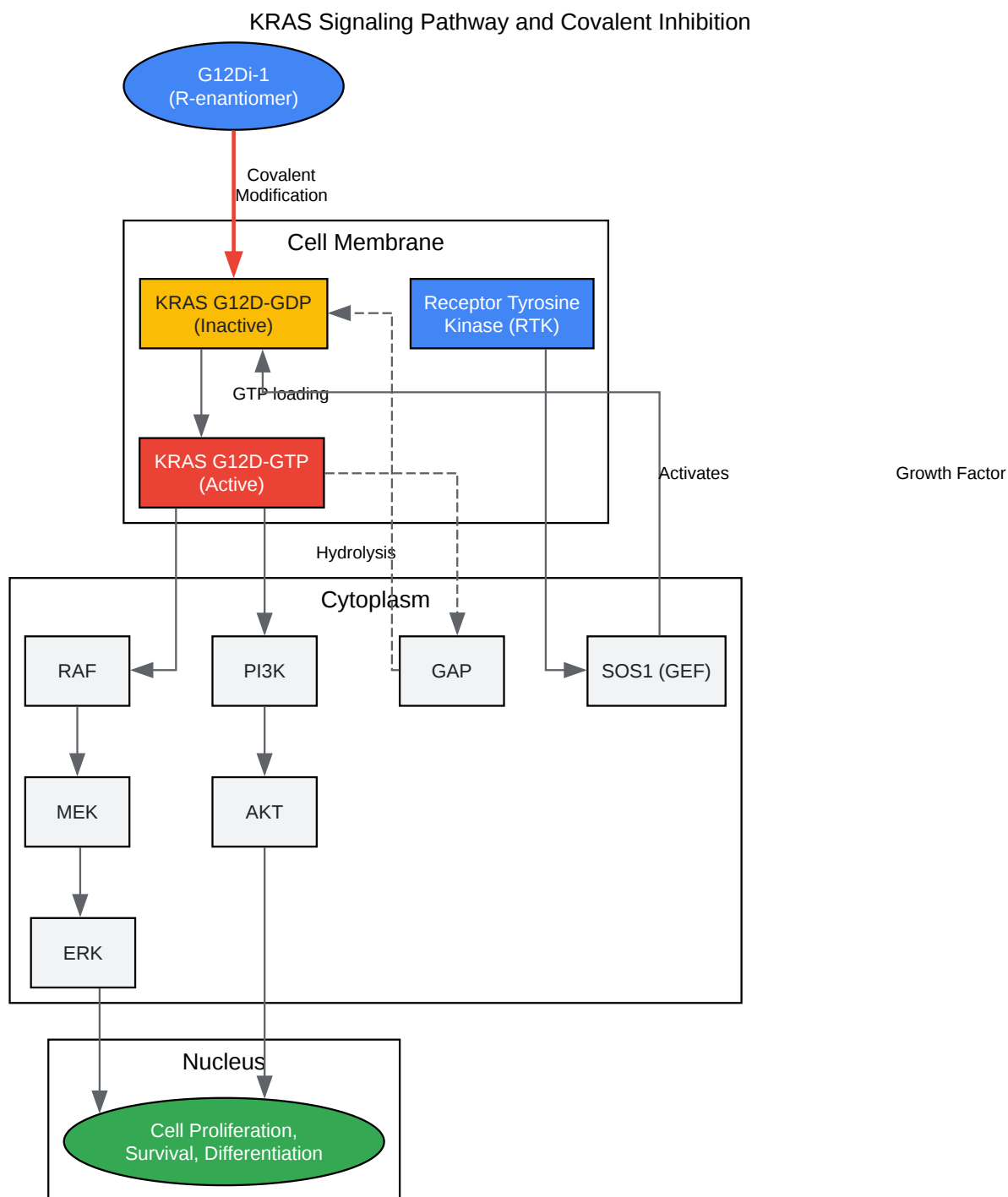
Methodology:

- Cell Lines: Cancer cell lines harboring the KRAS G12D mutation (e.g., AsPC-1, PANC-1) and KRAS wild-type cell lines are used.
- Western Blotting for pERK Inhibition:
 - Cells are treated with a range of inhibitor concentrations for a specific time.
 - Cell lysates are prepared, and protein concentrations are determined.

- Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against phosphorylated ERK (pERK) and total ERK.
- The IC₅₀ for pERK inhibition is determined by quantifying the band intensities.
- Cell Viability Assay (e.g., CellTiter-Glo):
 - Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations.
 - After a set incubation period (e.g., 72 hours), a reagent that measures ATP levels (indicative of cell viability) is added.
 - Luminescence is measured, and the IC₅₀ for cell viability is calculated.

Mandatory Visualization

KRAS Signaling Pathway and Inhibition

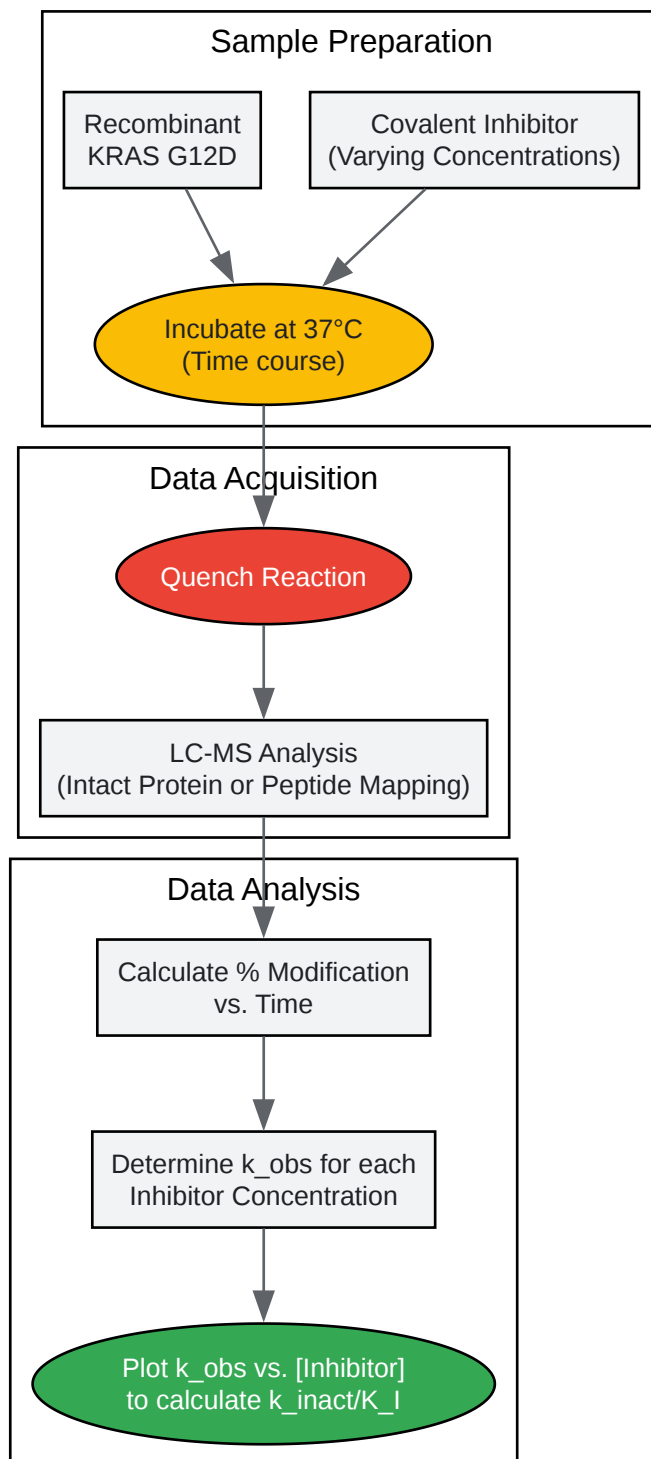


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Caption: KRAS signaling pathway and the mechanism of covalent inhibition by G12Di-1.

Experimental Workflow for Determining $k_{\text{inact}}/K_{\text{I}}$

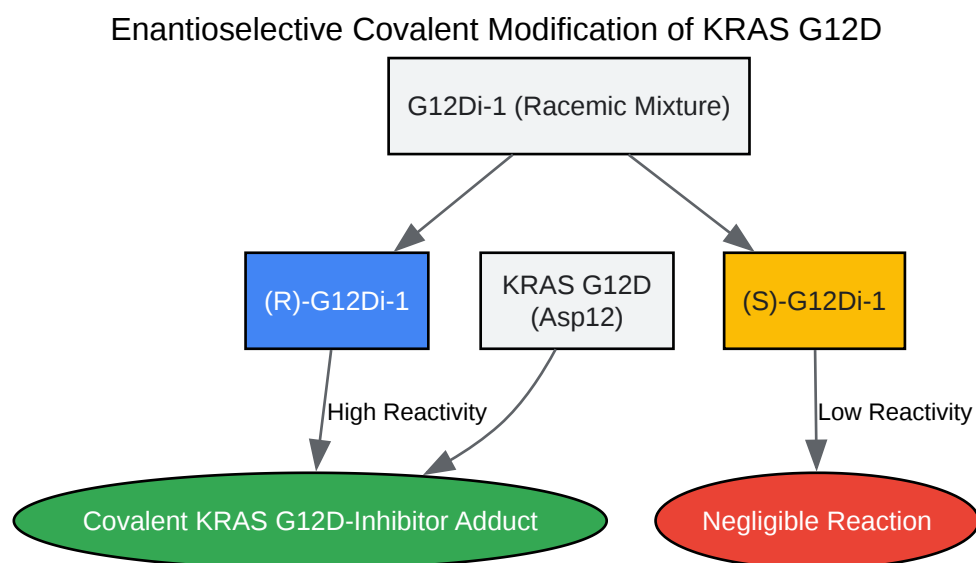
Workflow for $k_{\text{inact}}/K_{\text{I}}$ Determination



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Caption: Experimental workflow for determining the kinetic parameters of covalent inhibitors.

Logical Relationship of Enantioselective Modification



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Caption: Logical diagram illustrating the enantioselective reaction of G12Di-1 with KRAS G12D.

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